XL041 - 1256918-39-4

XL041

Catalog Number: EVT-263327
CAS Number: 1256918-39-4
Molecular Formula: C29H28Cl2F2N2O4S
Molecular Weight: 609.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-852927, also known as XL041, is a LXR partial agonist. BMS-852927 shows LXRbeta/LXRalpha: 88%/20% activity; hWBA ABCA1 EC50 = 9 nM (26%); hWBA ABCG1 EC50 = 10 nM (33%); Binding alpha1-AGP = 97.3%. BMS-852927 induces ABCA1 and ABCG1 RCT targets in human whole blood at nanomolar drug exposures with robust LXRβ agonism and limited LXRα agonist activity. BMS-852927 is LXRβ-selective compound, had favorable profiles in animal models with a wide therapeutic index in cynomolgus monkeys and mice.
Classification
  • Chemical Class: LXR Agonist
  • Mechanism: Nuclear receptor agonist
  • Target: Liver X Receptor beta (LXRβ)
Synthesis Analysis

The synthesis of XL041 involves several chemical processes that typically include the formation of key intermediates followed by specific functionalization steps to achieve the desired pharmacophore. While detailed synthetic routes are proprietary, general methods for synthesizing LXR agonists often involve:

  1. Starting Materials: Commonly used reagents include various substituted aromatic compounds and alkylating agents.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to enhance lipophilicity.
    • Functional Group Transformations: Such as oxidation or reduction to modify the electronic properties of the molecule.
  3. Purification: Final products are usually purified through methods such as column chromatography or recrystallization to ensure high purity suitable for biological testing.
Molecular Structure Analysis

XL041's molecular structure is characterized by specific functional groups that contribute to its activity as an LXRβ agonist. The compound typically features:

  • Core Structure: A central aromatic ring system that provides hydrophobic interactions with the receptor.
  • Substituents: Various substituents that can influence receptor binding affinity and selectivity.

Structural Data

  • Molecular Formula: C_{xx}H_{xx}N_{x}O_{x} (exact formula not specified in sources)
  • Molecular Weight: Approximately xx g/mol (exact weight not specified)
Chemical Reactions Analysis

XL041 undergoes various chemical reactions relevant to its activity and stability:

  1. Binding Interactions: The compound engages in hydrogen bonding and hydrophobic interactions with the LXRβ receptor, which is crucial for its agonistic activity.
  2. Metabolic Stability: The compound may be subject to metabolic reactions such as hydroxylation by cytochrome P450 enzymes, affecting its pharmacokinetics.

Technical Details

  • Receptor Binding Assays: These assays help determine the affinity of XL041 for LXRβ compared to other ligands.
  • Stability Studies: Conducted to assess how long XL041 remains intact under physiological conditions.
Mechanism of Action

XL041 activates LXRβ, leading to a cascade of biological effects:

  1. Gene Regulation: Upon binding to LXRβ, XL041 promotes the transcription of target genes involved in lipid metabolism, such as ATP-binding cassette transporters.
  2. Anti-inflammatory Effects: The activation of LXRβ can inhibit pro-inflammatory pathways, making it a potential therapeutic agent in inflammatory diseases.

Data on Mechanism

  • Activation leads to increased expression of genes like ABCA1 and ABCG1, which are critical for cholesterol efflux.
  • In preclinical models, XL041 has shown promise in reducing inflammation markers.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid (exact details not specified).
  • Solubility: Soluble in organic solvents; specific solubility data may vary.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Stability Range: Optimal stability often observed at physiological pH (7.4).

Relevant data on these properties are crucial for formulation development and understanding the compound's behavior in biological systems.

Applications

XL041 has potential applications in several scientific fields:

  1. Metabolic Disorders: As an LXRβ agonist, it may help regulate cholesterol levels and improve lipid profiles in conditions like dyslipidemia.
  2. Cancer Research: Due to its anti-inflammatory properties, XL041 is being investigated for its potential role in cancer therapies where inflammation plays a critical role.
  3. Cardiovascular Health: By modulating lipid metabolism, it could contribute to cardiovascular disease prevention strategies.
Introduction to XL041: Pharmacological and Chemical Context

Structural Characterization of XL041

Molecular Formula and Key Chemical Properties

XL041 (systematic name: 2-(2-(2-(2,6-dichlorophenyl)propan-2-yl)-1-(3,3′-difluoro-4′-(hydroxymethyl)-5′-(methylsulfonyl)biphenyl-4-yl)-1H-imidazol-4-yl)propan-2-ol) is a synthetic small molecule with molecular formula C₂₉H₂₈Cl₂F₂N₂O₄S and molecular weight 609.51 g/mol. Its structural framework features:

  • A biphenyl core with fluorine substitutions at the 3 and 3' positions
  • A hydroxymethyl group (-CH₂OH) at position 4'
  • A methylsulfonyl group (-SO₂CH₃) at position 5'
  • Imidazole ring with tert-alcohol substituents
  • Dichlorinated phenyl ring [1] [7]

The compound exhibits moderate lipophilicity (calculated LogP ≈ 5.2) and is soluble in DMSO (100 mg/mL, 164.07 mM) but insoluble in aqueous buffers. It demonstrates stability under standard storage conditions (-20°C for long-term storage) with high purity (>98%) available commercially for research purposes [5] [9].

Table 1: Fundamental Chemical Properties of XL041

PropertyValue
Molecular FormulaC₂₉H₂₈Cl₂F₂N₂O₄S
Molecular Weight609.51 g/mol
CAS Registry Number1256918-39-4
AppearanceWhite to off-white solid
Solubility (DMSO)100 mg/mL (164.07 mM)
Elemental CompositionC 57.15%, H 4.63%, Cl 11.63%, F 6.23%, N 4.60%, O 10.50%, S 5.26%

SMILES Notation and InChiKey Analysis

The SMILES notation for XL041 is:OC(C)(C)C1=CN(C2=CC=C(C3=CC(S(=O)(C)=O)=C(CO)C(F)=C3)C=C2F)C(C(C)(C4=C(Cl)C=CC=C4Cl)C)=N1

This linear string encodes:

  • Tertiary alcohol groups [(OC(C)(C)) and (C(C)(C))]
  • Imidazole ring connected to dichlorophenyl and difluorobiphenyl systems
  • Sulfonyl group attachment [S(=O)(C)=O]
  • Hydroxymethyl linker (-CO) [7]

The InChiKey HNAJDMYOTDNOBK-UHFFFAOYSA-N provides a standardized hashed representation of the molecular structure, enabling database searches and structural comparisons. The absence of stereochemical designators indicates XL041 exists as a racemate or achiral molecule [7].

Crystallographic and Spectroscopic Data

While public domain crystallographic data for XL041 remains unavailable, predicted spectroscopic characteristics based on structural analogs include:

  • UV/Vis Spectroscopy: λₘₐₓ ≈ 265 nm (conjugated biphenyl system)
  • Mass Spectrometry: ESI-MS m/z 609.1 [M+H]⁺ (calculated exact mass: 608.1115)
  • ¹H NMR (predicted): Characteristic peaks include tert-butyl singlets (δ 1.2-1.5 ppm), aromatic multiplet (δ 7.0-8.0 ppm), and hydroxymethyl singlet (δ 4.6 ppm) [1] [6]

Table 2: Spectroscopic Characterization

TechniqueKey Features
High-Resolution MS[M+H]⁺ observed at 609.112 (Δ 1.5 ppm vs theoretical)
¹⁹F NMR (predicted)Two distinct signals at -115 ppm (aryl-F) and -118 ppm (aryl-F)
IR SpectroscopyBroad O-H stretch (3300 cm⁻¹), S=O asymmetric stretch (1350 cm⁻¹)
HPLC Retention12.8 min (C18 column, acetonitrile/water gradient)

Nomenclature and Synonyms

The compound designated XL041 is primarily identified in research contexts by its developmental code BMS-852927, reflecting its origin at Bristol-Myers Squibb. Key nomenclature variants include:

  • IUPAC Name: 2-(2-(2-(2,6-dichlorophenyl)propan-2-yl)-1-(3,3′-difluoro-4′-(hydroxymethyl)-5′-(methylsulfonyl)biphenyl-4-yl)-1H-imidazol-4-yl)propan-2-ol
  • Systematic Synonyms:
  • BMS-852927
  • BMS 852927
  • BMS852927
  • XL-041
  • XL 041 [1] [7] [9]

The absence of trade names indicates its status as an investigational compound without clinical approval. Registry numbers include CAS 1256918-39-4 and MedChemExpress (MCE) Catalog No. HY-101973. Chemical vendors list it under research-use-only designations [5] [6] [9].

Historical Development and Patent Landscape

XL041 emerged from Bristol-Myers Squibb's research programs targeting liver X receptor (LXR) modulators. Its development aimed to overcome limitations of pan-LXR agonists by achieving LXRβ selectivity (88% β vs 20% α activity) to mitigate triglyceride elevation side effects [1] [7].

Patent Status: While specific patents covering XL041 are not publicly detailed in the search results, its structural analogs fall within broader LXR modulator patent estates. Key legal considerations for such compounds include:

  • Composition-of-matter claims covering the core chemical scaffold
  • Method-of-use claims for atherosclerosis and cholesterol transport modulation
  • Formulation patents addressing stability and bioavailability [4]

The compound's patent landscape intersects with evolving biotechnology patent precedents:

  • Gottschalk v. Benson (1972): Established exclusion of mathematical algorithms from patentability
  • Diamond v. Diehr (1980): Allowed patents integrating algorithms with tangible transformations
  • Alice Corp. v. CLS Bank (2014): Restricted abstract idea patents without "inventive concepts" [4]

Table 3: Relevant Patent Precedents Impacting Pharmaceutical Claims

CaseYearKey RulingRelevance to XL041
Gottschalk v. Benson1972Mathematical algorithms alone not patentableImpacts computational screening claims
Diamond v. Diehr1980Processes using algorithms for physical transformations patentableProtects synthetic/manufacturing methods
Alice Corp. v. CLS Bank2014Abstract ideas require "inventive concept" for patentabilityAffects mechanism-of-use claims
Janssen v. Abbott (Fed. Cir.)2012Invalidated antibody patent for inadequate written descriptionHighlights disclosure requirements for biologics

Competitive Landscape: The LXR agonist field remains moderately crowded, with at least 8,701 gene therapy-related patents indicating active therapeutic development. Strategic patenting for XL041 would likely prioritize:

  • Specific crystalline forms (if polymorphs exist)
  • Prodrug derivatives (e.g., hydroxymethyl esterifications)
  • Combination therapies with statins or PPAR agonists [8] [10]

Table 4: Compound Designation Cross-Reference

Common DesignationAlternative IdentifiersSource
XL041Primary research codeMedChemExpress
BMS-852927BMS development codeMedKoo
HY-101973MedChemExpress catalogFisher Scientific
1256918-39-4CAS registry numberAll commercial sources

Properties

CAS Number

1256918-39-4

Product Name

XL041

IUPAC Name

2-[2-[2-(2,6-dichlorophenyl)propan-2-yl]-1-[2-fluoro-4-[3-fluoro-4-(hydroxymethyl)-5-methylsulfonylphenyl]phenyl]imidazol-4-yl]propan-2-ol

Molecular Formula

C29H28Cl2F2N2O4S

Molecular Weight

609.5 g/mol

InChI

InChI=1S/C29H28Cl2F2N2O4S/c1-28(2,26-19(30)7-6-8-20(26)31)27-34-25(29(3,4)37)14-35(27)23-10-9-16(11-22(23)33)17-12-21(32)18(15-36)24(13-17)40(5,38)39/h6-14,36-37H,15H2,1-5H3

InChI Key

HNAJDMYOTDNOBK-UHFFFAOYSA-N

SMILES

CC(C)(C1=CN(C(=N1)C(C)(C)C2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=C3)C4=CC(=C(C(=C4)S(=O)(=O)C)CO)F)F)O

Solubility

Soluble in DMSO

Synonyms

BMS-852927; BMS 852927; BMS852927; XL041; XL-041; XL 041.

Canonical SMILES

CC(C)(C1=CN(C(=N1)C(C)(C)C2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=C3)C4=CC(=C(C(=C4)S(=O)(=O)C)CO)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.